6-Phenyl-1H-imidazo(1,2-b)pyrazole

Übersicht

Beschreibung

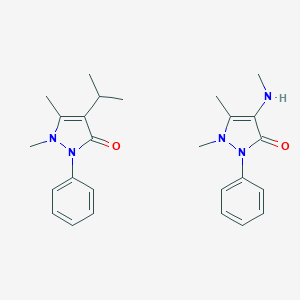

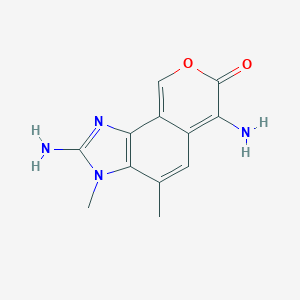

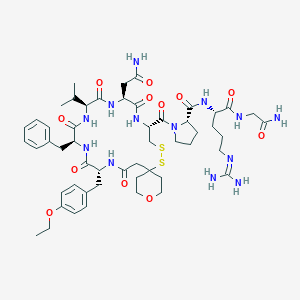

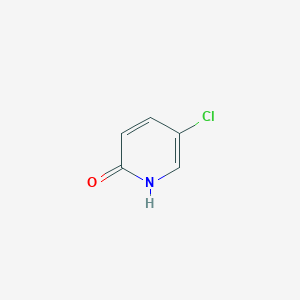

6-Phenyl-1H-imidazo[1,2-b]pyrazole is a compound that belongs to the class of imidazo[1,2-b]pyrazoles, which are heterocyclic compounds containing a fused imidazole and pyrazole ring system. This class of compounds has been the subject of various studies due to their interesting chemical properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyrazoles typically involves the reaction of hydrazonoyl bromides with various substrates. For instance, novel 3,7-bis(arylazo)-2,6-diphenyl-1H-imidazo[1,2-b]pyrazoles were prepared from N-aryl 2-oxo-2-phenylethanehydrazonoyl bromides . Another approach for synthesizing imidazo[1,2-b]pyrazoles includes the reaction of aminopyridines with acetamides, as seen in the synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines . Additionally, the synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids from 5-amino-3-methyl-1-phenyl-1H-pyrazole, aromatic aldehydes, and pyruvic acid demonstrates the versatility of the synthetic routes for related compounds .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyrazoles is characterized by the presence of two nitrogen atoms in the imidazole ring and one nitrogen atom in the pyrazole ring. The tautomeric structure of these compounds has been studied, revealing that they predominantly exist in the 1H-bis(arylazo) form in both ground and excited states . This tautomeric preference is supported by spectral data and acid dissociation constants (pKa values) correlated with the Hammett equation.

Chemical Reactions Analysis

Imidazo[1,2-b]pyrazoles can undergo various chemical reactions due to the presence of reactive sites in their structure. For example, the synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines via palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles demonstrates the reactivity of the imidazo ring towards nucleophilic substitution . The formation of pyranopyrazoles using imidazole as a catalyst in aqueous medium further illustrates the potential for multi-component reactions involving imidazo[1,2-b]pyrazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-b]pyrazoles are influenced by their molecular structure and substituents. The acid dissociation constants (pKa values) provide insight into the acidity and basicity of these compounds, which is crucial for understanding their behavior in different environments . The vibrational spectroscopic studies using density functional theory (DFT) calculations have been used to analyze the vibrational frequencies of related compounds, offering a deeper understanding of their physical properties .

Wissenschaftliche Forschungsanwendungen

DNA Synthesis Inhibition 6-Phenyl-1H-imidazo[1,2-b]pyrazole derivatives have been investigated for their ability to inhibit DNA synthesis. A study found that 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole can inhibit DNA synthesis in animal cells, highlighting a unique mode of action different from other known DNA synthesis inhibitors. This property suggests potential applications in research areas where control of DNA synthesis is crucial (Ennis et al., 1971).

Antimicrobial and Antimalarial Activities Research on imidazo[1,2-a]pyrimidine derivatives of pyrazole, closely related to 6-Phenyl-1H-imidazo[1,2-b]pyrazole, revealed promising antimicrobial and antimalarial activities. These compounds have shown effective inhibitory action against various pathogenic strains, including S. typhi, S. pneumoniae, B. subtilis, and C. tetani. Some derivatives also demonstrated notable antituberculosis and antimalarial properties, suggesting potential for development as therapeutic agents (Prasad et al., 2018).

Synthetic Chemistry and Molecular Structure The synthesis and study of the molecular structure of various imidazo[1,2-b]pyrazole derivatives are crucial for understanding their potential applications. Studies have explored the synthesis of mono- and disubstituted 1H-imidazo[1,2-b]pyrazoles and their tautomeric structures in different states. These investigations provide valuable insights into the chemical properties and potential applications of these compounds in pharmaceutical and chemical research (Seneci et al., 1999); (Shawali et al., 2008).

Cytostatic Activity in Cancer Research In the realm of cancer research, derivatives of imidazo[1,2-a]pyrazole have been synthesized and studied for their cytostatic activity. For instance, 1-(Imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)urea showed cytostatic activity against non-small cell lung cancer cell lines. These findings highlight the potential of imidazo[1,2-b]pyrazole derivatives in developing new therapeutic agents targeting specific cancer types (Bazin et al., 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-phenyl-5H-imidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c1-2-4-9(5-3-1)10-8-11-12-6-7-14(11)13-10/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYRPESMFJTOLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=NC=CN3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20926819 | |

| Record name | 6-Phenyl-5H-imidazo[1,2-b]pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Phenyl-1H-imidazo(1,2-b)pyrazole | |

CAS RN |

130598-72-0 | |

| Record name | 1H-Imidazo(1,2-b)pyrazole, 6-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130598720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Phenyl-5H-imidazo[1,2-b]pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Indeno[1,2-d]-1,3-dioxin, 4,4a,5,9b-tetrahydro-2,4-dimethyl-](/img/structure/B146424.png)